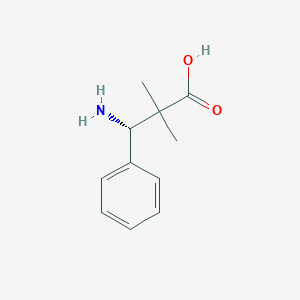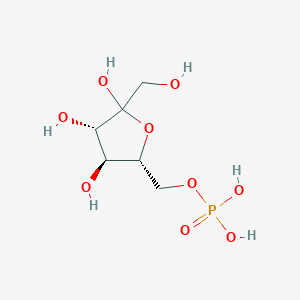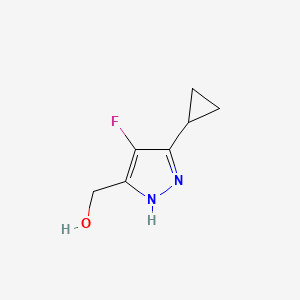
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methanol group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanenitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)carboxylic acid.
Reduction: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)amine.
Substitution: Formation of (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol or (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Cyclopropyl-2-methyl-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol
- (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol
Uniqueness
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10) |
Clé InChI |
KDEUXIJTHHDKQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNC(=C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


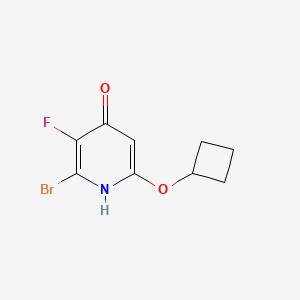
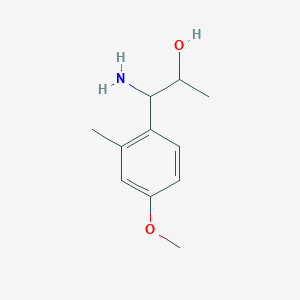
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
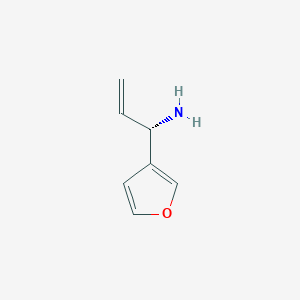
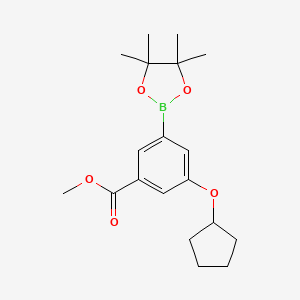

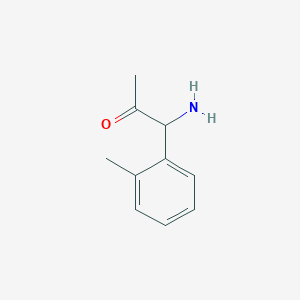
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
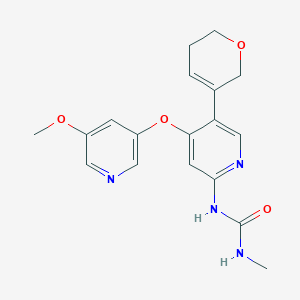
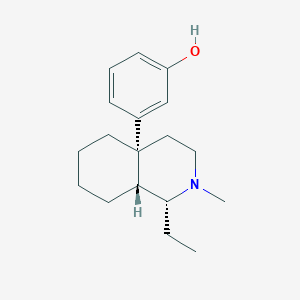
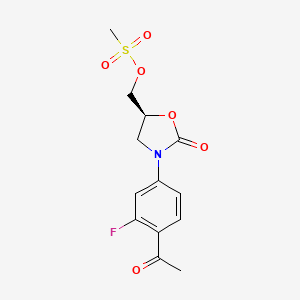
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)
